Atropine sulfate monohydrate

概要

説明

準備方法

合成経路と反応条件: アトロピンは、ヒドロキシメチル化と副生成物の分離を含む連続フロープロセスによって合成できます . 合成には、高純度を達成するために、pH の慎重な制御と逐次的な液液抽出が必要です .

工業生産方法: アトロピンの工業生産には、ベラドンナ、チョウセンアサガオ、およびドゥボイシア・ミポロイデスなどの植物から化合物を抽出することが含まれます . このプロセスには、アトロピン硫酸塩一水和物を得るための抽出、精製、結晶化などのいくつかの手順が含まれます。

3. 化学反応解析

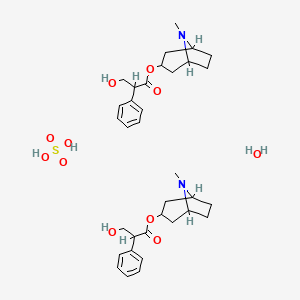

反応の種類: アトロピンは、アルカリ性条件下でトロピンとトロピック酸に分解される加水分解など、さまざまな化学反応を起こします . また、エステル化反応にも関与しています。

一般的な試薬と条件:

加水分解: アルカリ性条件(例:水酸化ナトリウム)。

エステル化: 酸性条件(例:硫酸)。

生成される主要な生成物:

加水分解: トロピンとトロピック酸。

エステル化: アトロピン硫酸塩一水和物。

4. 科学研究における用途

アトロピン (硫酸塩一水和物) は、科学研究において幅広い用途を持っています:

化学: さまざまな化学反応や研究において試薬として使用されます。

生物学: ムスカリン性アセチルコリン受容体を含む研究に使用されています。

化学反応の分析

Types of Reactions: Atropine undergoes various chemical reactions, including hydrolysis, where it is hydrolyzed into tropine and tropic acid under alkaline conditions . It is also involved in esterification reactions.

Common Reagents and Conditions:

Hydrolysis: Alkaline conditions (e.g., sodium hydroxide).

Esterification: Acidic conditions (e.g., sulfuric acid).

Major Products Formed:

Hydrolysis: Tropine and tropic acid.

Esterification: Atropine sulfate monohydrate.

科学的研究の応用

Ophthalmology

Mydriasis and Cycloplegia

- Atropine sulfate is commonly used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which facilitates eye examinations and surgeries. The drug inhibits the circular pupillary sphincter muscle's contraction, allowing for significant pupil enlargement .

Treatment of Amblyopia

- In cases of amblyopia (lazy eye), atropine is used to penalize the stronger eye, promoting the use of the weaker eye. This is often achieved through topical administration .

Cardiology

Management of Bradycardia

- Atropine sulfate is indicated for the treatment of symptomatic bradycardia, particularly during emergency situations. It increases heart rate by blocking vagal effects on the heart, making it effective in acute settings .

Cardiac Arrest Protocols

- Although previously included in resuscitation guidelines for asystole and pulseless electrical activity (PEA), atropine's use in these scenarios has been largely phased out due to insufficient evidence supporting its efficacy .

Toxicology

Antidote for Organophosphate Poisoning

- Atropine sulfate serves as an antidote for poisoning by organophosphate nerve agents and carbamate insecticides. It counteracts the overstimulation of muscarinic receptors caused by excessive acetylcholine accumulation due to inhibited acetylcholinesterase activity .

Management of Anticholinergic Toxicity

- In cases of anticholinergic toxicity, atropine can help alleviate symptoms by blocking the effects of excess acetylcholine at muscarinic sites .

Gastroenterology

Treatment of Diarrhea

- Atropine is used in combination with other medications (e.g., diphenoxylate) to manage acute nonspecific diarrhea by reducing gastrointestinal motility and secretions .

Respiratory Medicine

Reduction of Secretions

- Atropine's anticholinergic properties make it useful in reducing salivary and bronchial secretions during surgical procedures or in patients with excessive secretions due to various conditions .

Other Applications

Irinotecan-Induced Diarrhea

- Research indicates that atropine can prevent or treat diarrhea induced by irinotecan, a chemotherapeutic agent, by modulating gastrointestinal motility .

Case Study: Myopia Control

A study evaluated the side effects of different concentrations (0.01% vs 0.05%) of topical atropine in children with progressive myopia. Results indicated that higher concentrations led to more pronounced side effects, such as anisocoria and decreased accommodation amplitude, suggesting careful consideration when prescribing dosages .

Research on Drug Content Uniformity

A study assessed the uniformity of atropine sulfate triturates prepared by different methods, finding that wet mixing produced more consistent results compared to dry mixing. This highlights the importance of preparation techniques in ensuring safe dosing practices .

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Ophthalmology | Mydriasis and cycloplegia | Effective for eye examinations |

| Cardiology | Treatment of bradycardia | Increases heart rate during emergencies |

| Toxicology | Antidote for organophosphate poisoning | Blocks overstimulation from acetylcholine |

| Gastroenterology | Management of acute diarrhea | Reduces gastrointestinal motility |

| Respiratory Medicine | Reduction of secretions | Useful during surgical procedures |

| Cancer Treatment | Prevention of irinotecan-induced diarrhea | Modulates gastrointestinal motility |

作用機序

アトロピンは、ムスカリン性受容体の競合的かつ可逆的な拮抗薬として作用し、アセチルコリンの作用を阻害します . この阻害は副交感神経系に影響を与え、心拍数の増加、瞳孔散大、分泌の減少につながります . 分子標的は、中枢および末梢ニューロンの両方に存在するムスカリン性アセチルコリン受容体です .

類似化合物:

スコポラミン: 同様の抗コリン作用を持つ別のトロパンアルカロイド。

ヒヨスチアミン: アトロピンの薬理学的に活性な異性体。

独自性: アトロピンは、救急医療における広範な使用と、世界保健機関の必須医薬品リストに含まれていることで有名です . また、徐脈から有機リン系中毒まで、さまざまな症状を治療できる能力も注目されています .

類似化合物との比較

Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: The pharmacologically active isomer of atropine.

Uniqueness: Atropine is unique due to its widespread use in emergency medicine and its inclusion in the World Health Organization’s List of Essential Medicines . It is also notable for its ability to treat a variety of conditions, from bradycardia to organophosphate poisoning .

生物活性

Atropine sulfate monohydrate is a well-known anticholinergic agent derived from the Atropa belladonna plant. It primarily functions by antagonizing muscarinic acetylcholine receptors, leading to various physiological effects. This article explores its biological activity, pharmacological mechanisms, and clinical applications, supported by data tables and relevant case studies.

Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting subtypes M1 through M5. By blocking acetylcholine's action, atropine induces several physiological responses:

- Increased Heart Rate : Atropine counteracts the vagal tone on the heart, resulting in increased heart rate and improved conduction through the atrioventricular node .

- Reduced Secretions : It decreases salivary, bronchial, and sweat gland secretions, which is beneficial in surgical settings .

- Pupil Dilation : Atropine causes mydriasis (pupil dilation) by paralyzing the ciliary muscle and inhibiting sphincter pupillae contraction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

Clinical Applications

This compound is utilized in various clinical settings:

- Ophthalmology : Used in eye drops for mydriasis during examinations. Studies show that lower concentrations (0.01%) result in fewer side effects compared to higher concentrations (0.05%) in pediatric patients with myopia .

- Cardiology : Administered to manage bradycardia and asystole during cardiac emergencies by increasing heart rate .

- Anesthesia : Employed preoperatively to reduce salivary secretions and prevent bradycardia induced by anesthetic agents .

Case Studies

A significant study evaluated the effects of different concentrations of atropine on children with progressive myopia. The findings indicated that:

- 0.05% Atropine led to a greater incidence of side effects such as visual impairment and anisocoria compared to 0.01% Atropine , which showed significantly less impact on accommodation and visual acuity .

- In a cohort of children treated with various doses over two years, the mean changes in axial length were statistically significant across different treatment groups, indicating varying efficacy based on concentration .

Research Findings

Recent research utilizing model organisms has provided insights into the acute effects of atropine on movement and behavior:

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKKQJKQTPNWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N2O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。